4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde
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Overview
Description
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is known to be an impurity of Bazedoxifene Acetate . This compound is characterized by the presence of an azepane ring, an ethoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of azepane with an appropriate benzaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzoic acid.
Reduction: 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not well-documented. its effects are likely related to its functional groups. The aldehyde group can form Schiff bases with amines, potentially interacting with proteins and enzymes. The azepane ring may also contribute to its biological activity by interacting with hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Azepan-1-yl)ethoxy)benzaldehyde: Similar structure but lacks the oxo group.
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: Contains a piperidine ring instead of an azepane ring.
4-(2-(Morpholin-1-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of an azepane ring.
Uniqueness
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is unique due to the presence of both an azepane ring and an oxo group, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQFGHMKAATZLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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